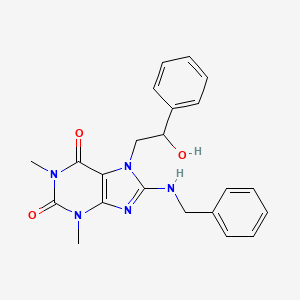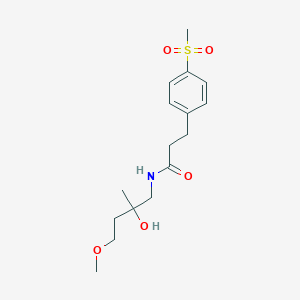
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide, also known as HMBP, is a chemical compound that has garnered significant attention in scientific research. HMBP is a synthetic compound that is primarily used in laboratory experiments to study its biochemical and physiological effects. The compound has been found to exhibit various properties that make it an ideal candidate for research purposes.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, through the inhibition of the nuclear factor-κB (NF-κB) pathway. N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, which are involved in various inflammatory diseases. N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide has also been found to have potential therapeutic applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. In addition, N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide has been shown to exhibit analgesic and antipyretic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide in laboratory experiments is its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, as well as potential therapeutic applications in the treatment of cancer. Another advantage of using N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide in laboratory experiments is its synthetic nature, which allows for the production of large quantities of the compound.
One of the main limitations of using N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide in laboratory experiments is its limited availability. The synthesis of N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide is a complex process that requires the use of specialized equipment and reagents. Another limitation of using N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide in laboratory experiments is its potential toxicity. The compound has not been extensively studied for its toxicity, and its long-term effects are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide. One direction is to further investigate the mechanism of action of the compound. Another direction is to study the potential therapeutic applications of N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide in the treatment of various inflammatory diseases and cancer. Additionally, future studies could focus on the development of novel synthetic analogues of N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide with improved therapeutic properties.
Synthesemethoden
The synthesis of N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide involves the reaction between 2-hydroxy-4-methoxy-2-methylbutyric acid and 4-methylsulfonylphenylacetic acid. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in various inflammatory diseases. N-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide has also been found to have potential therapeutic applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S/c1-16(19,10-11-22-2)12-17-15(18)9-6-13-4-7-14(8-5-13)23(3,20)21/h4-5,7-8,19H,6,9-12H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUFJHFDTXRVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-(4-methanesulfonylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2420370.png)
![(1R,5S)-N-(4-fluorobenzyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2420372.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2420374.png)
![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2420375.png)

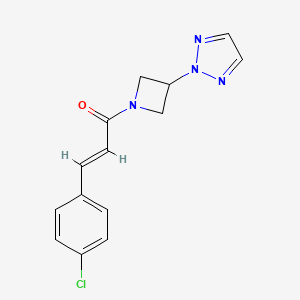

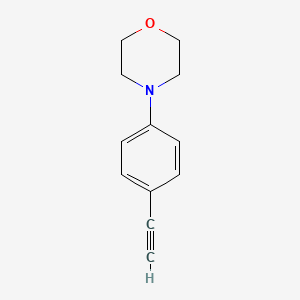
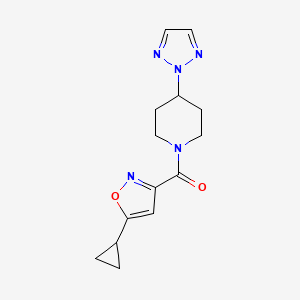
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)
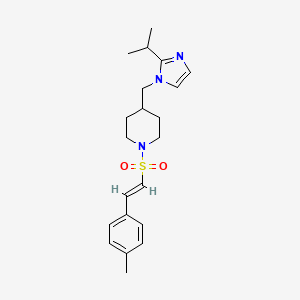
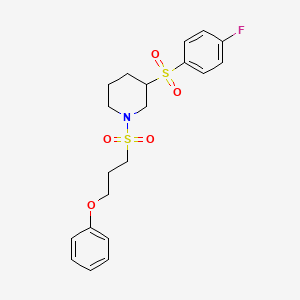
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2420392.png)
